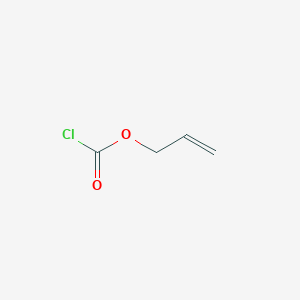
3-chloropyrazine-2-carboxylic Acid
Übersicht
Beschreibung
3-Chloropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O2 It is characterized by a pyrazine ring substituted with a chlorine atom at the third position and a carboxylic acid group at the second position
Wirkmechanismus
Target of Action
3-Chloropyrazine-2-carboxylic Acid, a derivative of pyrazinamide, has been found to have antimicrobial activity, particularly against Mycobacterium tuberculosis . The primary target of this compound is the mycobacterial enoyl-ACP reductase (InhA), an enzyme involved in the synthesis of mycolic acids, crucial components of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, InhA, by binding to it. This binding interaction is similar to that of known InhA inhibitors . The binding of this compound to InhA inhibits the enzyme’s activity, thereby disrupting the synthesis of mycolic acids and affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of mycolic acids . The disruption of this pathway leads to a deficiency in mycolic acids, resulting in a weakened cell wall and eventually cell death .
Result of Action
The action of this compound leads to the death of Mycobacterium tuberculosis cells . The compound’s antimycobacterial activity was found to be at least equivalent to that of the standard pyrazinamide, with minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM .
Action Environment
The action of this compound can be influenced by its lipophilicity. For instance, the antifungal activity of similar compounds against T. mentagrophytes increased approximately linearly with increasing compound lipophilicity up to a certain point, after which further increase in lipophilicity led to a significant loss of activity . This suggests that the compound’s lipophilicity, which can be influenced by the nature of the environment, can affect its efficacy.
Biochemische Analyse
Biochemical Properties
It is hypothesized that analogues of this compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and/or ethylene . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Molecular Mechanism
The molecular mechanism of action of 3-Chloropyrazine-2-carboxylic Acid is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine-2-carboxylic acid. One common method includes the reaction of pyrazine-2-carboxylic acid with thionyl chloride, which introduces the chlorine atom at the desired position. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow processes. These methods ensure higher yields and purity by optimizing reaction conditions and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring is highly reactive and can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 3-chloropyrazine-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-Chloropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-tuberculosis agents.
Industry: Utilized in the development of agricultural chemicals, including herbicides and pesticides.
Vergleich Mit ähnlichen Verbindungen
3-Bromopyrazine-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
3-Fluoropyrazine-2-carboxylic acid: Contains a fluorine atom, offering different reactivity and biological activity.
Pyrazine-2-carboxylic acid: Lacks the halogen substitution, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 3-Chloropyrazine-2-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.
Eigenschaften
IUPAC Name |
3-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPVXLESNMKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363557 | |
| Record name | 3-chloropyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27398-39-6 | |
| Record name | 3-chloropyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-pyrazine-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41477.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)









